molecular formula C20H19N5O3 B1653855 Unii-Q3WJ23B6JD CAS No. 2004659-83-8

Unii-Q3WJ23B6JD

Cat. No.: B1653855
CAS No.: 2004659-83-8
M. Wt: 377.4
InChI Key: KPCKULBSMTYWPY-UHFFFAOYSA-N
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Description

. This compound is related to Sorafenib, a well-known kinase inhibitor used in cancer treatment.

Chemical Reactions Analysis

Unii-Q3WJ23B6JD can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Unii-Q3WJ23B6JD has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference compound in the study of kinase inhibitors and their effects on cancer cells. Additionally, it is utilized in the development of new therapeutic agents and in the study of molecular pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of Unii-Q3WJ23B6JD involves its interaction with molecular targets such as kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • Sorafenib
  • Sunitinib
  • Imatinib

Properties

IUPAC Name

N-methyl-4-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyanilino]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-21-19(26)17-11-14(7-9-23-17)25-13-3-5-15(6-4-13)28-16-8-10-24-18(12-16)20(27)22-2/h3-12H,1-2H3,(H,21,26)(H,22,27)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCKULBSMTYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)NC2=CC=C(C=C2)OC3=CC(=NC=C3)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2004659-83-8
Record name Sorafenib related compound 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2004659838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAFENIB RELATED COMPOUND 11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3WJ23B6JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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